N,N-Dibenzyl-N-ethylethanaminium
Description
Properties
CAS No. |
130968-78-4 |
|---|---|
Molecular Formula |
C18H24N+ |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
dibenzyl(diethyl)azanium |
InChI |
InChI=1S/C18H24N/c1-3-19(4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3/q+1 |
InChI Key |
RBUJTRYJXATERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize N,N-Dibenzyl-N-ethylethanaminium involves the reaction of benzyl bromide with N-ethyl-N-benzylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-N-ethylethanaminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N,N-Dibenzyl-N-ethylethanaminium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes and other chemical intermediates.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-N-ethylethanaminium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares N,N-Dibenzyl-N-ethylethanaminium with key analogs based on molecular structure, charge, and applications:
Key Observations:
Charge and Solubility : Unlike tertiary amines (neutral), quaternary ammonium compounds like this compound exhibit high water solubility due to their ionic nature, making them suitable for aqueous formulations .
Substituent Effects : The benzyl groups enhance lipophilicity, while the ethyl group may moderate steric effects, influencing binding affinity in biological systems .
Applications : Quaternary ammonium salts are often used as surfactants or disinfectants, whereas tertiary amines like N,N-Dimethylbenzylamine serve as catalysts in organic reactions .
Physicochemical Properties
The following table extrapolates properties of this compound based on analogs:
| Property | This compound | N,N-Dimethylbenzylamine | N,N-Dibenzylethylenediamine diacetate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~266.4 (calculated) | 135.2 | 360.45 |
| Solubility | High in polar solvents | Moderate in organic solvents | Soluble in water (due to diacetate) |
| Thermal Stability | Stable up to ~200°C (inferred) | Decomposes at ~150°C | Stable up to 250°C |
| pKa | N/A (permanent positive charge) | ~9.5 (tertiary amine) | ~4.5 (carboxylic acid groups) |
Q & A
Q. What are the established synthetic routes for N,N-Dibenzyl-N-ethylethanaminium, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves quaternization of N,N-Dibenzylethylamine with ethyl halides (e.g., ethyl bromide) in a polar aprotic solvent like acetonitrile under reflux. Key steps include:
- Stoichiometric control : Ensure a 1:1 molar ratio of tertiary amine to alkylating agent to minimize byproducts.
- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the quaternary ammonium salt.
- Purity validation : Confirm via <sup>1</sup>H/<sup>13</sup>C NMR (characteristic peaks for benzyl and ethyl groups) and ion chromatography for counterion analysis .
Q. Which spectroscopic techniques are most reliable for characterizing This compound, and what spectral artifacts should researchers anticipate?
- Methodological Answer :
- NMR : Key signals include:
- <sup>1</sup>H NMR: δ 7.2–7.4 ppm (benzyl aromatic protons), δ 3.8–4.2 ppm (N-CH₂-Benzyl), δ 1.2–1.5 ppm (ethyl CH₃).
- <sup>13</sup>C NMR: Quaternary N<sup>+</sup> carbon at ~75–85 ppm.
- Mass Spectrometry (ESI-MS) : Look for [M]<sup>+</sup> ions; fragmentation may include loss of ethyl or benzyl groups.
- FT-IR : Absence of N-H stretches (confirms quaternization).
- Artifacts : Residual solvent peaks (e.g., acetonitrile at δ 1.9–2.1 ppm in <sup>1</sup>H NMR) or oxidation byproducts (e.g., N-oxides) require careful baseline subtraction .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Contradictions often arise from solvent polarity or counterion effects. For example:
- Solvent screening : Compare reaction rates in DMF (high polarity) vs. THF (low polarity) to assess ion-pairing effects.
- Counterion exchange : Replace bromide with tetrafluoroborate (e.g., via metathesis with NaBF₄) to enhance solubility and reactivity in nonpolar media.
- Kinetic studies : Use <sup>19</sup>F NMR or stopped-flow techniques to monitor intermediate formation .
Q. What mechanistic insights support the role of This compound in phase-transfer catalysis (PTC), and how can reaction conditions be optimized?
- Methodological Answer :
- Mechanism : The quaternary ammonium cation facilitates anion transfer across phase boundaries (e.g., aqueous-organic). Computational studies (DFT) can model cation-anion interactions and transition states.
- Optimization :
- Temperature : Lower temps (0–25°C) reduce hydrolysis of labile substrates.
- Additives : Use crown ethers (e.g., 18-crown-6) to stabilize reactive anions.
- Substrate scope : Test enantioselective PTC by introducing chiral benzyl groups .
Q. How do structural modifications (e.g., halogenation of benzyl groups) impact the physicochemical properties of This compound?
- Methodological Answer :
- Synthesis : Introduce halogen substituents via Friedel-Crafts alkylation or Suzuki-Miyaura coupling pre-quaternization.
- Property analysis :
- Lipophilicity : Measure logP values (shake-flask method) to assess bioavailability.
- Thermal stability : Use TGA/DSC to compare decomposition temperatures (halogens may lower stability).
- Electronic effects : UV-Vis spectroscopy and cyclic voltammetry reveal changes in HOMO-LUMO gaps .
Data Contradiction Analysis
Q. Why do literature reports vary on the cytotoxicity of This compound derivatives, and how can these discrepancies be addressed?
- Methodological Answer :
- Source of variation : Differences in cell lines (e.g., HEK293 vs. HeLa), exposure times, or impurity profiles (e.g., residual alkylating agents).
- Mitigation :
- Standardize assays : Use ISO-certified cell lines and MTT/WST-1 protocols.
- Purity validation : LC-MS to confirm absence of genotoxic impurities (e.g., ethyl bromide).
- Comparative studies : Benchmark against known quaternary ammonium toxins (e.g., cetyltrimethylammonium bromide) .
Safety and Handling
Q. What are the critical safety protocols for storing and disposing of This compound?
- Methodological Answer :
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation.
- Disposal : Neutralize with dilute HCl (for bromide salts) before incineration or交由 certified hazardous waste handlers.
- Spill management : Absorb with vermiculite, avoid water (to prevent aerosolization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
